Product packaging for 3-(3-Chlorophenyl)azetidin-3-ol(Cat. No.:)

3-(3-Chlorophenyl)azetidin-3-ol

Cat. No.: B13072854
M. Wt: 183.63 g/mol
InChI Key: ZRKGUTDJVWGJDW-UHFFFAOYSA-N
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Description

Overview of Four-Membered Nitrogen Heterocycles in Contemporary Organic Chemistry

Four-membered nitrogen heterocycles, such as azetidines and their β-lactam counterparts, are fundamental building blocks in organic chemistry. nih.gov Their importance is underscored by their presence in a number of biologically active compounds. nih.govablesci.com The inherent ring strain of the four-membered ring imparts unique reactivity to these molecules, making them valuable intermediates for the synthesis of more complex nitrogen-containing structures. rsc.orgresearchgate.net This reactivity, driven by the desire to alleviate ring strain, allows for a variety of ring-opening and functionalization reactions that are not as readily achieved with larger, more stable heterocyclic systems. britannica.comambeed.com

Academic Challenges and Opportunities in Azetidine (B1206935) Ring System Research

The synthesis of azetidine rings presents a notable challenge in organic synthesis. ablesci.com The same ring strain that confers their useful reactivity also makes their formation thermodynamically less favorable compared to five- and six-membered rings. britannica.com Consequently, the development of efficient and stereoselective methods for constructing the azetidine core remains an active area of research. researchgate.netrsc.org Overcoming these synthetic hurdles is crucial, as the ability to create diverse and densely functionalized azetidines opens up new avenues for drug discovery and material science. thescience.dev Researchers are continuously exploring novel strategies, including intramolecular cyclizations and cycloaddition reactions, to improve yields and expand the scope of accessible azetidine derivatives. rsc.org

Specific Research Focus: The Azetidin-3-ol (B1332694) Scaffold and its Derivatives

Within the broader class of azetidines, the azetidin-3-ol scaffold has garnered specific attention. This functional group provides a handle for further chemical modification and can participate in hydrogen bonding interactions, which can be crucial for molecular recognition in biological systems. medchemexpress.comscbt.com The introduction of an aryl substituent at the 3-position, as seen in 3-(3-Chlorophenyl)azetidin-3-ol, adds another layer of complexity and potential for tailored applications. The study of such derivatives allows for a deeper understanding of structure-activity relationships and the influence of electronic and steric effects on the chemical behavior of the azetidine ring.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10ClNO B13072854 3-(3-Chlorophenyl)azetidin-3-ol

Properties

Molecular Formula

C9H10ClNO

Molecular Weight

183.63 g/mol

IUPAC Name

3-(3-chlorophenyl)azetidin-3-ol

InChI

InChI=1S/C9H10ClNO/c10-8-3-1-2-7(4-8)9(12)5-11-6-9/h1-4,11-12H,5-6H2

InChI Key

ZRKGUTDJVWGJDW-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)(C2=CC(=CC=C2)Cl)O

Origin of Product

United States

Advanced Synthetic Methodologies for 3 Arylazetidin 3 Ol Derivatives

Foundational Strategies for Azetidine (B1206935) Ring Construction

The construction of the strained four-membered azetidine ring requires specialized synthetic approaches. Several foundational strategies have been developed, each with its own advantages and limitations.

Intramolecular Cyclization Approaches

Intramolecular cyclization is a common and effective method for forming the azetidine ring. This strategy typically involves the formation of a carbon-nitrogen bond within a precursor molecule that already contains the four atoms destined to become the ring.

One such approach involves the La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. This method has proven effective for synthesizing azetidines in high yields, even in the presence of acid-sensitive functional groups. nih.gov For instance, substrates with various amine protecting groups such as benzyl, n-butyl, and even the bulky tert-butyl group, have been successfully cyclized to their corresponding azetidines. nih.gov The reaction tolerates a range of functional groups, including Boc, PMB, and TBS, affording the desired azetidines in high yields. nih.gov

Another powerful intramolecular cyclization method is the palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination. This reaction utilizes a benziodoxole tosylate as an oxidant and AgOAc as an additive to promote the reductive elimination at an alkyl–Pd(IV) intermediate, leading to the formation of the azetidine ring. rsc.org This method demonstrates excellent functional group tolerance and allows for the synthesis of functionalized azetidines from a cyclic six-membered template that can be subsequently cleaved. rsc.org

The cyclization of γ-amino alcohols, which can be obtained through stereoselective Mannich reactions, represents another efficient route. acs.org Mediation by 1,1′-carbonyldiimidazole (CDI) facilitates the synthesis of enantiopure cis-substituted azetidines. acs.org Additionally, the intramolecular amination of organoboronates, proceeding through a 1,2-metalate shift of an aminoboron "ate" complex, provides access to azetidines, pyrrolidines, and piperidines. organic-chemistry.org

The base-induced intramolecular cyclization of N-alkylamino oxiranes is a classic yet still relevant method for producing azetidin-3-ols. acs.org This approach, originally developed by Gartner, involves the condensation of primary amines with epichlorohydrin (B41342). acs.org

[2+2] Cycloaddition Reactions in Azetidine Synthesis, including Photocatalysis

[2+2] cycloaddition reactions, particularly the aza Paternò–Büchi reaction, offer a direct route to the azetidine skeleton by combining an imine and an alkene. rsc.orgrsc.org This method is one of the most efficient ways to assemble functionalized azetidines, often in a single step with high regio- and stereoselectivity. rsc.org However, the application of this reaction has faced challenges. rsc.org

Recent advancements have focused on visible-light-mediated photocatalysis to overcome some of these limitations. chemrxiv.orgspringernature.com Photocatalytic dehydrogenative [2+2] cycloadditions between amines and alkenes have been developed, allowing for the stereoselective and high-yielding synthesis of functionalized azetidines. nih.govacs.orgacs.org These reactions are often induced by photoredox-catalyzed aerobic oxidation. nih.govacs.orgacs.org For example, the cycloaddition of dihydroquinoxalinones with various alkenes can produce dihydro-1H-azeto[1,2-a]quinoxalin-3(4H)-ones. nih.govacs.org

The scope of alkenes in these reactions is broad, including para- and meta-substituted styrenes, and even sterically hindered alkenes like 1,3-dichloro-2-vinylbenzene. acs.org The development of visible-light-mediated [2+2] cycloadditions between oximes and olefins, catalyzed by an iridium photocatalyst, provides a mild and general protocol for azetidine synthesis. chemrxiv.org This approach is characterized by its operational simplicity and tolerance of various functional groups. chemrxiv.org A notable strategy involves the use of 2-isoxazoline carboxylates, which can be activated by a visible-light photocatalyst to react with a wide range of alkenes, yielding azetidine products that can be further modified. rsc.orgresearchgate.net

Electrophilic Cyclization of Homoallylamine Derivatives

Electrophilic cyclization of homoallylamine derivatives provides another pathway to the azetidine ring system. This strategy involves the activation of the double bond by an electrophile, followed by intramolecular attack by the nitrogen atom.

A recently developed electrophilic azetidinylation protocol utilizes azetidinyl trichloroacetimidates as reagents. chemrxiv.org This method allows for the direct installation of the azetidine ring onto a wide variety of nucleophiles, including those found in complex bioactive molecules. chemrxiv.org This "any-stage" functionalization is a powerful tool in medicinal chemistry. chemrxiv.org

Targeted Synthesis of 3-Substituted Azetidin-3-ol (B1332694) Scaffolds

The synthesis of azetidin-3-ols with specific substitution patterns, particularly enantiopure derivatives, requires precise control over the reaction stereochemistry.

Diastereoselective Photocyclization Reactions for Enantiopure Azetidin-3-ol Derivatives

The Yang photocyclization reaction offers a powerful method for the diastereoselective synthesis of azetidin-3-ol derivatives. acs.orgnih.gov This intramolecular reaction involves the irradiation of chiral 2-acyl-3-allyl- or 2-acyl-3-benzyl-substituted perhydro-1,3-benzoxazines. acs.orgnih.gov

The diastereoselectivity of this cyclization is highly dependent on the nature of the substituent on the nitrogen atom. acs.orgnih.gov For example, N-allyl-substituted precursors typically yield a mixture of two of the four possible diastereomers with moderate to good diastereomeric excess. acs.org In contrast, the photocyclization of N-benzyl derivatives has been shown to be completely diastereoselective, leading to a single diastereomer. acs.org

The reaction conditions, such as the solvent, also play a crucial role. For instance, carrying out the photocyclization in acetonitrile (B52724) can lead to better chemical yields and diastereoselectivity compared to benzene. acs.org Following the photocyclization, the chiral auxiliary, such as a menthol (B31143) group, can be eliminated to afford the final enantiopure 2,3-disubstituted azetidin-3-ol derivatives. acs.org

Methods for Direct Hydroxylation at the Azetidine C-3 Position

The direct installation of a hydroxyl group at the C-3 position of the azetidine ring represents a highly atom-economical approach to 3-hydroxyazetidine derivatives. While direct C-H oxidation of unactivated alkanes is a challenging transformation, the proximity of the nitrogen atom in the azetidine ring can influence the reactivity of the adjacent C-H bonds.

One emerging strategy for such transformations is the use of enzymatic catalysis. Cytochrome P450 enzymes, a superfamily of heme-containing monooxygenases, are known to catalyze the selective hydroxylation of a wide variety of organic molecules, including C-H bonds in N-heterocycles. nih.govresearchgate.netnih.gov These biocatalytic systems operate under mild conditions and can exhibit high levels of regio- and stereoselectivity, which is particularly advantageous for the synthesis of chiral molecules like 3-arylazetidin-3-ols. nih.gov The principle of P450-catalyzed hydroxylation involves the activation of molecular oxygen to generate a highly reactive iron-oxo species capable of abstracting a hydrogen atom from a C-H bond, followed by a rebound mechanism to deliver a hydroxyl group. nih.gov While specific examples of cytochrome P450-catalyzed hydroxylation of azetidines at the C-3 position are not yet widely reported, the established reactivity of these enzymes on carbons adjacent to nitrogen suggests their potential applicability in this area. researchgate.net

Chemical methods for the direct oxidation of the azetidine C-3 position are also being explored. These methods often involve the use of potent oxidizing agents. However, controlling the selectivity of the oxidation to prevent over-oxidation to the corresponding azetidin-3-one (B1332698) or ring-opening reactions can be a significant challenge. Milder oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), are commonly used to oxidize primary alcohols to aldehydes, but their application in direct C-H hydroxylation is less common. libretexts.org The development of new catalytic systems that can selectively activate the C-3 C-H bond of an N-protected azetidine for hydroxylation remains an active area of research.

A more traditional, albeit indirect, route to 3-hydroxyazetidines involves the cyclization of acyclic precursors. For instance, the reaction of epichlorohydrin with a suitable amine, such as benzylamine, can lead to the formation of a 1-substituted-azetidin-3-ol. google.com This method, while not a direct hydroxylation of a pre-formed azetidine ring, is a reliable way to construct the core 3-hydroxyazetidine scaffold.

Table 1: Comparison of Potential Direct Hydroxylation Methods

MethodPotential AdvantagesPotential Challenges
Enzymatic (e.g., Cytochrome P450) High regio- and stereoselectivity, mild reaction conditions. nih.govnih.govEnzyme availability and stability, substrate scope may be limited.
Chemical Oxidation Potentially broad substrate scope.Lack of selectivity, risk of over-oxidation or ring cleavage.
Indirect (e.g., from epichlorohydrin) Well-established and reliable. google.comNot a direct C-H functionalization, requires a multi-step sequence.

Strategies for Introducing Aryl Moieties at the Azetidine C-3 Position

The introduction of an aryl group at the C-3 position of the azetidine ring is a critical step in the synthesis of 3-arylazetidin-3-ol derivatives. Several powerful synthetic strategies have been developed to achieve this transformation, primarily involving palladium-catalyzed cross-coupling reactions and the addition of organometallic reagents to azetidin-3-ones.

Palladium-catalyzed C-H arylation has emerged as a powerful tool for the direct functionalization of C-H bonds, including those in saturated heterocycles. acs.org By employing a suitable directing group, it is possible to achieve regioselective arylation at a specific position. For instance, a picolinamide (B142947) directing group attached to the azetidine nitrogen can direct a palladium catalyst to the C-3 position, facilitating the coupling with an aryl halide. nih.govrsc.orgresearchgate.net This approach allows for the formation of a C-C bond at a previously unfunctionalized position. The reaction conditions for such transformations typically involve a palladium catalyst, a suitable ligand, a base, and an aryl halide.

Another highly effective method for the synthesis of 3-aryl-3-hydroxyazetidines is the addition of Grignard reagents to N-protected azetidin-3-ones. leah4sci.com The Grignard reagent, an organomagnesium halide (R-MgX), acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the azetidin-3-one. masterorganicchemistry.com This reaction results in the formation of a new carbon-carbon bond and, after an aqueous workup, a tertiary alcohol. The choice of the Grignard reagent determines the aryl group that is introduced at the C-3 position. This method is particularly versatile due to the wide availability of substituted aryl Grignard reagents.

The synthesis of the requisite N-protected azetidin-3-one can be achieved through the oxidation of the corresponding N-protected azetidin-3-ol. Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane are effective for this transformation. libretexts.org

Table 2: Key Strategies for C-3 Arylation of Azetidines

StrategyKey Reagents and ConditionsOutcomeReference
Palladium-Catalyzed C-H Arylation Pd(OAc)₂, ligand (e.g., picolinamide), base, aryl halide.Direct arylation of the C-3 position of a pre-formed azetidine ring. acs.orgnih.gov
Grignard Reaction N-protected azetidin-3-one, arylmagnesium halide (Ar-MgX), followed by aqueous workup.Formation of a 3-aryl-3-hydroxyazetidine from an azetidin-3-one. leah4sci.commasterorganicchemistry.com

Utility of Azetidine Sulfonyl Fluorides as Precursors to Functionalized 3-Substituted Azetidines

Azetidine sulfonyl fluorides (ASFs) have recently emerged as versatile and powerful precursors for the synthesis of a diverse range of functionalized 3-substituted azetidines. nih.govacs.orgnih.govchemrxiv.org These compounds exhibit unique reactivity, acting as precursors to azetidin-3-yl carbocations under mild thermal conditions. nih.govacs.org This reactivity allows for the coupling of the azetidine core with a wide variety of nucleophiles.

The synthesis of N-protected azetidine-3-sulfonyl fluorides can be achieved from the corresponding 3-hydroxyazetidine. The reaction typically involves conversion of the alcohol to a better leaving group, followed by displacement with a fluoride (B91410) source.

The key reactivity of ASFs is their ability to undergo a defluorosulfonylation (deFS) reaction. nih.gov Upon gentle heating (e.g., at 60 °C), the sulfonyl fluoride group is expelled, generating a transient and reactive azetidin-3-yl carbocation. This intermediate can then be trapped by a broad range of nucleophiles, including amines, alcohols, and carbon nucleophiles, to afford the corresponding 3-substituted azetidines. This method offers a significant advantage in its mild conditions and high functional group tolerance. nih.govacs.org

Alternatively, under different conditions, ASFs can participate in Sulfur-Fluoride Exchange (SuFEx) reactions. nih.govacs.org In the presence of strong anionic nucleophiles, the fluoride of the sulfonyl fluoride group is displaced, leading to the formation of new sulfur(VI) derivatives such as sulfonamides and sulfonate esters, while retaining the azetidine ring. acs.orgenamine.net This dual reactivity makes ASFs highly valuable building blocks for creating diverse libraries of functionalized azetidines.

Table 3: Reactivity of Azetidine Sulfonyl Fluorides (ASFs)

Reaction TypeConditionsNucleophilesProductsReference
Defluorosulfonylation (deFS) Mild thermal activation (e.g., 60 °C)Neutral nucleophiles (amines, alcohols)3-Substituted azetidines nih.govacs.org
Sulfur-Fluoride Exchange (SuFEx) Anionic conditionsStrong nucleophiles (e.g., deprotonated amines, phenolates)Azetidine-3-sulfonamides, -sulfonate esters nih.govacs.org

Chemical Reactivity and Mechanistic Transformations of 3 Arylazetidin 3 Ol Derivatives

Fundamental Reactivity Induced by Azetidine (B1206935) Ring Strain

Azetidines, as four-membered nitrogen-containing heterocycles, possess significant ring-strain energy, estimated to be around 25.2 kcal/mol. researchgate.net This is comparable to other strained rings like cyclopropane (B1198618) and aziridine (B145994) and considerably higher than less strained five- and six-membered rings such as pyrrolidine (B122466) and piperidine. researchgate.net This ring strain is a primary driver of the chemical reactivity observed in azetidine derivatives. rsc.orgrsc.org While the azetidine ring is more stable and easier to handle than the corresponding three-membered aziridine ring, its inherent strain makes it susceptible to reactions that relieve this strain. rsc.orgrsc.org This "strain-driven reactivity" allows for unique chemical transformations under appropriate conditions. rsc.orgrsc.org

The presence of substituents on the azetidine ring can further influence its stability and reactivity. For instance, in the case of 3-arylazetidin-3-ol, the electronic properties of the aryl group and the presence of the hydroxyl group play a crucial role in directing the outcomes of various reactions. The strain within the azetidine ring can lead to decomposition pathways not typically observed in larger, less strained heterocyclic systems. nih.gov

Ring-Opening Reactions and Derivatization

The relief of ring strain is a powerful thermodynamic driving force for the ring-opening reactions of azetidines. These reactions can be initiated by either nucleophiles or electrophiles and provide a versatile method for the synthesis of a variety of acyclic and heterocyclic compounds.

Nucleophilic Ring-Opening Pathways

Azetidines can undergo nucleophilic ring-opening reactions, often requiring activation of the azetidine nitrogen. magtech.com.cn This can be achieved by converting the azetidine into a more reactive azetidinium salt, for example, by alkylation. organic-chemistry.org The regioselectivity of the nucleophilic attack is influenced by the substitution pattern on the azetidine ring. organic-chemistry.org

In the context of 3-arylazetidin-3-ol derivatives, the tertiary alcohol at the C3 position can influence the reactivity. While specific studies on the nucleophilic ring-opening of 3-(3-Chlorophenyl)azetidin-3-ol are not prevalent in the provided search results, general principles of azetidine chemistry suggest that nucleophiles could attack either the C2 or C4 positions. The regioselectivity would likely be controlled by a combination of steric and electronic factors, including the nature of the substituent on the nitrogen atom and the specific nucleophile used. magtech.com.cnorganic-chemistry.org For instance, sterically demanding nucleophiles tend to attack the less substituted carbon adjacent to the nitrogen. magtech.com.cn

A study on N-substituted azetidines demonstrated an acid-mediated intramolecular ring-opening decomposition where a pendant amide group acted as the nucleophile. nih.gov This highlights the potential for intramolecular nucleophilic attack, driven by the relief of ring strain. nih.gov

Electrophilic Ring-Opening Pathways

Electrophilic activation of the azetidine ring can also facilitate ring-opening. Protonation or Lewis acid coordination to the nitrogen atom makes the ring more susceptible to nucleophilic attack, which constitutes an electrophilically initiated ring-opening. For example, heating an azetidinium chloride can lead to ring-opening by the chloride anion. youtube.com

Recent research has shown that photogenerated 3-phenylazetidinols can undergo ring-opening upon the addition of electron-deficient ketones or boronic acids. beilstein-journals.org In this process, it is believed that a transiently formed hemiketal or boronic ester protonates the azetidine, initiating the ring-opening. beilstein-journals.org The success of this reaction was found to be dependent on the protecting group on the azetidine nitrogen, with a benzhydryl group facilitating the transformation. beilstein-journals.org

Rearrangement Reactions to Alternative Heterocycles (e.g., Pyrrolidines, Pyrroles)

The strain inherent in the azetidine ring can be harnessed to drive rearrangement reactions, leading to the formation of more stable five-membered heterocycles like pyrrolidines and pyrroles.

One documented rearrangement involves the Lewis acid-mediated ring expansion of 2-tert-butyldiphenylsilylmethyl azetidines to form 3-tert-butyldiphenylsilyl-substituted pyrrolidines. researchgate.net This transformation proceeds through a 1,2-migration of the silicon group via a siliranium ion intermediate. researchgate.net

Furthermore, ring expansions of azetidine systems have been reported to yield substituted pyrroles. acs.org In a specific instance, the reaction of a furan-containing N-propargylsulfonamide under gold catalysis did not yield the expected azetidin-3-one (B1332698) but instead resulted in a conjugated imine, which was proposed to form via ring-opening of an intermediate azetidine. nih.gov While not a direct conversion to a pyrrole, this demonstrates the propensity of substituted azetidines to undergo rearrangements to different structural motifs. The synthesis of various pyrroles can also be achieved from 1,3-dicarbonyl compounds and azides, showcasing alternative routes to these important heterocycles. researchgate.net

Functional Group Interconversions on the Azetidine Core

The functional groups attached to the azetidine ring can undergo various transformations without disrupting the core four-membered ring structure. These interconversions are crucial for the synthesis of diverse azetidine derivatives.

Reactions Involving the Azetidine Nitrogen Atom

The nitrogen atom of the azetidine ring is a key site for functionalization. It behaves as a nucleophile and a base, readily participating in N-alkylation and N-acylation reactions. youtube.com These reactions are fundamental for introducing a wide range of substituents onto the nitrogen, which can significantly modulate the chemical and biological properties of the azetidine derivative.

The nucleophilic character of the azetidine nitrogen allows it to react with various electrophiles. youtube.com For example, it can be alkylated with alkyl halides or acylated with acid chlorides or anhydrides. These functional group interconversions are essential steps in the synthesis of more complex azetidine-containing molecules. fiveable.mesolubilityofthings.comvanderbilt.edu The ability to modify the substituent on the nitrogen is also critical for controlling the reactivity of the azetidine ring itself, as seen in the influence of N-protecting groups on ring-opening reactions. beilstein-journals.org

Transformations at the Azetidine C-3 Position, including the Hydroxyl Group

The C-3 position of this compound, bearing both a hydroxyl group and a chlorophenyl group, is a key site for chemical transformations. The reactivity at this position is influenced by the inherent strain of the azetidine ring and the electronic properties of the substituents.

The hydroxyl group can undergo a variety of reactions common to tertiary alcohols. For instance, esterification can be achieved by reacting the alcohol with acid chlorides or anhydrides in the presence of a base. Similarly, ether formation is possible through reactions with alkyl halides under basic conditions.

Dehydration of the hydroxyl group at C-3 can lead to the formation of the corresponding azetine derivative. This elimination reaction is typically acid-catalyzed and results in a double bond within the four-membered ring, further increasing ring strain and providing a substrate for subsequent addition reactions.

The presence of the hydroxyl group also allows for oxidation reactions to yield the corresponding 3-azetidinone. This transformation is a critical step in the synthesis of various bioactive molecules and can be accomplished using a range of oxidizing agents.

Furthermore, the C-3 hydroxyl group can participate in ring-opening reactions. Under acidic conditions, protonation of the hydroxyl group can facilitate the cleavage of the C2-C3 or C3-C4 bond, leading to the formation of acyclic amino ketones or aldehydes. The regioselectivity of this ring-opening is influenced by the stability of the resulting carbocation intermediate.

Research on related 3-hydroxy-3-phenacyloxindole (B183172) analogs has shown that the hydroxyl group can be dehydrated to form an alkene, which can then be reduced. nih.gov While not directly on the title compound, this suggests a potential reaction pathway for this compound.

A summary of potential transformations at the C-3 position is presented in the table below.

Reaction Type Reagents and Conditions Product Type
EsterificationAcid chloride/anhydride, base3-Acyloxyazetidine
EtherificationAlkyl halide, base3-Alkoxyazetidine
DehydrationAcid catalyst, heatAzetine
OxidationOxidizing agent (e.g., PCC, Swern)3-Azetidinone
Ring-OpeningAcid catalystAcyclic amino ketone/aldehyde

Reactivity of the Chlorophenyl Substituent on the Azetidine Ring

The 3-chlorophenyl group attached to the C-3 position of the azetidine ring primarily influences the electronic properties of the molecule and can itself undergo a range of aromatic substitution reactions. The chlorine atom is an ortho-, para-directing deactivator for electrophilic aromatic substitution, though the deactivating effect is generally moderate.

Typical electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation can occur on the chlorophenyl ring. The position of substitution will be directed to the carbons ortho and para to the chlorine atom, and meta to the azetidinyl group. However, the steric hindrance imposed by the azetidine ring might influence the regioselectivity of these reactions, potentially favoring substitution at the less hindered positions.

The chlorine atom on the phenyl ring can also be a site for nucleophilic aromatic substitution, although this typically requires harsh reaction conditions or the presence of strong electron-withdrawing groups on the ring. More commonly, the chlorine atom can participate in transition metal-catalyzed cross-coupling reactions. For example, Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions could be employed to form new carbon-carbon or carbon-nitrogen bonds at this position, allowing for the introduction of a wide variety of functional groups. These reactions significantly enhance the molecular diversity that can be generated from this compound.

Below is a table summarizing the potential reactions of the chlorophenyl substituent.

Reaction Type Reagents and Conditions Potential Products
Electrophilic Aromatic SubstitutionNitrating/halogenating/sulfonating agents, Friedel-Crafts reagentsSubstituted chlorophenylazetidine
Nucleophilic Aromatic SubstitutionStrong nucleophile, harsh conditionsSubstituted phenylazetidine
Cross-Coupling ReactionsTransition metal catalyst (e.g., Pd, Cu), coupling partnerAryl-, vinyl-, alkynyl-, or amino-substituted phenylazetidine

Computational and Theoretical Investigations of 3 3 Chlorophenyl Azetidin 3 Ol

Quantum Chemical Methods for Electronic Structure and Energetic Characterization

Quantum chemical methods are indispensable tools for elucidating the fundamental electronic properties and energetic landscape of molecules like 3-(3-chlorophenyl)azetidin-3-ol. cuny.eduyoutube.com These computational techniques allow for the prediction of molecular structure, stability, and reactivity, offering insights that are often difficult to obtain through experimental means alone. cuny.edu

Density Functional Theory (DFT) has become a primary method for investigating the electronic structure of organic molecules, including azetidine (B1206935) derivatives. nih.govresearchgate.netacs.org DFT calculations are used to optimize molecular geometries, determine thermodynamic properties, and analyze vibrational spectra. researchgate.netresearchgate.net For a molecule like this compound, DFT would be employed to calculate key parameters such as bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional picture of the molecule. researchgate.netarabjchem.org

Studies on similar heterocyclic systems have demonstrated the power of DFT in understanding intermolecular interactions and molecular stability. researchgate.net For instance, DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6-31G* or 6-311+G(d,p), have been successfully applied to analyze the properties of complex heterocyclic compounds. researchgate.netarabjchem.orgmdpi.com These studies often correlate calculated properties with experimental data, showing good agreement. ekb.eg

Table 1: Representative DFT Functionals and Basis Sets Used in Azetidine-Related Studies

DFT FunctionalBasis SetTypical ApplicationReference
B3LYP6-311+G(d,p)Geometry optimization, vibrational frequencies, reaction mechanism studies. mdpi.comacs.org
M06-2X6-31G(d)Calculation of thermodynamic parameters and non-covalent interactions. cuny.edu
LSDASDDStudying electronic structures and properties of metal complexes. nih.gov

This table is illustrative and based on methods applied to similar heterocyclic or relevant computational studies.

The frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's reactivity. nih.govnih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. researchgate.net The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. nih.govnih.gov For this compound, the HOMO would likely be localized on the electron-rich regions, such as the phenyl ring and the oxygen and nitrogen atoms, while the LUMO would be distributed over the aromatic system.

The Molecular Electrostatic Potential (MESP) provides a visual representation of the charge distribution within a molecule, highlighting electrophilic and nucleophilic sites. researchgate.net In the case of this compound, the MESP would show negative potential (red/yellow) around the electronegative chlorine, oxygen, and nitrogen atoms, indicating sites susceptible to electrophilic attack. Positive potential (blue) would be expected around the hydrogen atoms. This analysis is crucial for predicting how the molecule will interact with other reagents. researchgate.netresearchgate.net

Table 2: Predicted HOMO-LUMO Properties for an Analogous Aryl-Substituted Heterocycle

PropertyPredicted Value (eV)Significance
HOMO Energy-6.6393Indicates electron-donating capability.
LUMO Energy-2.5832Indicates electron-accepting capability.
Energy Gap (Eg)4.0561Relates to molecular stability and reactivity. nih.gov

Data is based on a computational study of a Rhenium complex with an imidazole-based ligand and is for illustrative purposes. nih.gov

Computational Studies of Reaction Mechanisms and Regioselectivity in Azetidine Synthesis

Computational chemistry plays a vital role in understanding and predicting the outcomes of chemical reactions, particularly in complex heterocyclic syntheses. mit.edunih.govfrontiersin.org

The synthesis of substituted azetidines can proceed through various pathways. rsc.orgnih.gov Transition state theory, combined with computational modeling, allows chemists to map out the energy profile of a reaction, identifying the transition states and intermediates. acs.orgresearchgate.net By calculating the activation energies for different possible routes, researchers can determine the most likely reaction mechanism. nih.govfrontiersin.org For example, in the synthesis of azetidines via intramolecular aminolysis of epoxy amines, DFT calculations have been used to explain the observed regioselectivity by comparing the energies of the transition states leading to the azetidine versus the competing pyrrolidine (B122466) ring. nih.govfrontiersin.org Similar approaches could be applied to model the formation of this compound, for instance, from a suitable epoxide precursor.

Beyond elucidating mechanisms, computational models can be used to predict whether a proposed reaction will be successful and to estimate the potential yield. mit.edu By calculating the energies of reactants, products, and transition states, a model can predict the favorability of a reaction. mit.edu Recent research has shown that computational models can prescreen potential starting materials for azetidine synthesis, predicting which combinations are likely to react successfully. mit.edu This predictive power is enhanced by considering factors that influence reaction yield, such as the accessibility of reactive sites. mit.edu For the synthesis of this compound, such models could be used to optimize reaction conditions and select the most suitable starting materials to maximize the yield. nih.gov

Theoretical Approaches to Structure-Activity Relationships (SAR) in Azetidine Derivatives

Theoretical approaches are crucial in modern drug discovery for predicting the biological activity of compounds and guiding the synthesis of more potent and selective analogues. For azetidine derivatives, these methods help in understanding how structural modifications influence their interactions with biological targets.

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. wikipedia.org These models are essential tools in drug design, offering a time- and cost-effective way to predict the activity of new molecules and to understand the physicochemical properties driving their biological effects. nih.govnih.gov

The QSAR process involves several key steps:

Data Set Selection : A series of azetidine derivatives with known biological activities is selected. This set is typically divided into a training set, for building the model, and a test set, for validating its predictive power. nih.govresearchgate.net

Descriptor Calculation : Molecular descriptors, which are numerical representations of the physicochemical properties of the molecules (e.g., electronic, thermodynamic, topological), are calculated. nih.govslideshare.net

Model Development : Statistical methods, such as multiple linear regression (MLR), are used to build a mathematical model that correlates the descriptors with biological activity. researchgate.net

Model Validation : The model's robustness and predictive ability are assessed using various statistical metrics. nih.govnih.gov

A notable QSAR study was performed on a series of azetidine-2-carbonitriles to enhance their antimalarial activity against P. falciparum. nih.govnih.gov The structures were optimized using density functional theory (DFT), and a genetic function algorithm was used to construct the predictive model. The best model showed excellent statistical significance, with a high coefficient of determination (R²) of 0.9465 and a cross-validated R² (Q²cv) of 0.8981. nih.govnih.gov This study identified the descriptor SpMax2_Bhp, related to molecular polarizability, as the most influential factor for the observed antimalarial activity. nih.govnih.gov

Another study on 1,3,4-thiadiazole-2-yl azetidin-2-one (B1220530) derivatives as antimicrobial agents resulted in a QSAR model with a correlation coefficient (r²) of 0.8040, indicating a good correlation between the selected descriptors and antimicrobial activity. researchgate.net Similarly, a QSAR model for thiazolidine-4-one derivatives as anti-tubercular agents found that descriptors related to polarizability, electronegativity, surface area, and the number of halogen atoms were positively correlated with activity. nih.govresearchgate.net

These studies demonstrate that QSAR is a powerful tool for understanding the SAR of azetidine derivatives and for guiding the design of new compounds with improved therapeutic potential.

Table 1: Example of a QSAR Model for Azetidine Derivatives

Model ParameterValueDescription
R² (Coefficient of Determination)0.9465Indicates the proportion of variance in the biological activity that is predictable from the descriptors. A value closer to 1 indicates a better fit. nih.gov
Q²cv (Cross-Validated R²)0.8981Measures the predictive power of the model, determined by systematically leaving out samples from the dataset and predicting their values. nih.gov
R²pred (External Validation R²)0.6915Measures the model's ability to predict the activity of an external set of compounds not used in model generation. nih.gov
Most Influential DescriptorSpMax2_BhpThe descriptor found to have the highest impact on the model's predictive ability, often related to properties like polarizability. nih.gov

A significant challenge in medicinal chemistry is navigating roadblocks in lead optimization, such as flat SARs or insurmountable toxicity. researchgate.net In such cases, it is desirable to transfer the SAR knowledge from one chemical series to another with a different core structure. nih.gov Computational methods have been developed to systematically identify and align analogue series (AS) to uncover this "SAR transfer" potential. nih.govresearchgate.net

This methodology treats analogue series like biological sequences and uses dynamic programming for their alignment. nih.gov The alignment is based on a chemical similarity matrix generated specifically for the substituents (R-groups) of the compounds in the series. nih.gov By ordering the compounds in each series by potency, a meaningful alignment can reveal corresponding analogues with similar potency progressions, even if they act on different biological targets. nih.gov

Key findings from this approach include:

Cross-Target SAR Transfer : SAR transfer events are more common than previously expected and frequently occur between series active against different targets. nih.govnih.gov This provides numerous opportunities for designing new analogues.

Analogue Design : The alignments can suggest new "SAR transfer analogues." If a highly potent analogue in a database series has a substituent not present in the query series, that substituent becomes a prime candidate for synthesis in the query series. researchgate.netnih.gov

This computational strategy represents a powerful tool for leveraging the vast amount of existing SAR data to overcome optimization challenges and to rationally design new compounds by transferring successful molecular motifs between different chemical scaffolds. nih.govresearchgate.net

Table 2: Hypothetical Analogue Series Alignment for SAR Transfer

Query Series (Target A)Database Series (Target B)SAR Transfer Suggestion
CoreR-GroupPotency (IC₅₀, nM)CoreR-GroupPotency (IC₅₀, nM)New R-Group for Query
Azetidine-H500Thiazolidine-H800
-CH₃250-CH₃400
-Cl100-Cl150
(Not Present)--F50-F

This table illustrates how the presence of a potent fluoro (-F) analogue in a database series suggests its incorporation into the query series. researchgate.netnih.gov

Molecular Dynamics Simulations for Conformational and Interaction Studies of Azetidine Derivatives

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com In drug discovery, MD simulations provide detailed insights into the conformational dynamics of ligands and their target biomolecules, the stability of ligand-protein complexes, and the specific interactions that govern binding affinity and selectivity. mdpi.comresearchgate.net

For azetidine derivatives, MD simulations can elucidate several key aspects:

Conformational Preferences : A study parameterizing the proline analogue azetidine-2-carboxylic acid (Aze) for MD simulations revealed that Aze has a greater tendency to undergo trans→cis peptide bond isomerization compared to proline, which can significantly alter polypeptide chain structures. nih.gov

Binding Mode and Stability : MD simulations are frequently used to refine and validate results from molecular docking. researchgate.net By simulating the ligand-receptor complex in a dynamic environment, researchers can assess the stability of the binding pose. The root-mean-square deviation (RMSD) of the ligand and protein backbone over the simulation time is a key indicator of stability. researchgate.netnih.gov For example, a study on a novel azetidine derivative targeting viral proteins used a 90 ns MD simulation to confirm the stability of the docked pose, with RMSD values remaining within a narrow range (0.75 Å to 1.5 Å). researchgate.net

Interaction Analysis : MD simulations allow for a detailed analysis of the non-covalent interactions, such as hydrogen bonds and electrostatic interactions, between the ligand and the receptor. nih.govmdpi.com These simulations can identify key residues that are crucial for binding. For instance, simulations of SIRT2 inhibitors revealed that hydrogen bonds with residues Arg97 and Gln167 are critical for inhibitory activity. mdpi.com This information is invaluable for designing derivatives with enhanced affinity and specificity.

Binding Free Energy Calculations : Techniques like the Molecular Mechanics‐Poisson‐Boltzmann Surface Area (MM-PBSA) method can be applied to MD simulation trajectories to calculate the binding free energy (ΔGbind) of a ligand to its target. researchgate.netnih.gov This provides a quantitative estimate of binding affinity that can be used to rank different compounds.

MD simulations offer a dynamic and detailed picture of the molecular interactions underpinning the biological activity of azetidine derivatives, providing crucial information that static modeling approaches cannot capture.

Table 3: Representative Data from an MD Simulation Study of an Azetidine Derivative

ParameterValue/ObservationSignificance
Simulation Time100 nsThe duration of the simulation, chosen to be long enough for the system to reach equilibrium and sample relevant conformations. mdpi.com
Ligand RMSD~1.5 ÅThe root-mean-square deviation of the ligand's atoms from the initial docked pose. A low, stable RMSD suggests a stable binding mode. researchgate.net
Key Interacting ResiduesSer-117, Lys-15Specific amino acid residues in the binding pocket that form persistent hydrogen bonds or electrostatic interactions with the ligand. mdpi.com
Binding Free Energy (ΔGbind)-18.34 kJ/molThe calculated free energy of binding, indicating the affinity of the ligand for the protein. A more negative value implies stronger binding. researchgate.net

Biosynthetic Pathways and Enzymatic Transformations Relevant to Azetidine Scaffolds

Natural Occurrence and Biosynthesis of Azetidine-Containing Natural Products

Azetidine (B1206935) and its derivatives are relatively uncommon structural motifs in the vast landscape of natural products. wikipedia.org Their biosynthesis is a specialized process, and the mechanisms are not yet fully understood for all known examples. researchgate.netrsc.org

The azetidine ring is a key structural feature in several biologically active alkaloids. Notable examples include:

Azetidine-2-carboxylic acid: A non-proteinogenic amino acid found in plants like the lily of the valley (Convallaria majalis), which acts as a toxic mimic of proline. medwinpublishers.comwikipedia.org

Mugineic acids: A family of iron-chelating compounds (siderophores) produced by graminaceous plants to acquire iron. wikipedia.org

Penaresidins and Penazetidine A: Sphingosine-derived alkaloids isolated from marine sponges of the genus Penares that exhibit potent bioactivities, such as actomyosin (B1167339) ATPase activation and protein kinase C inhibition. acs.org

Azetidomonamides: A class of azetidine-containing alkaloids discovered in the bacterium Pseudomonas aeruginosa PAO1. researchgate.netnih.gov

These natural products highlight the diverse biological roles of azetidine-containing compounds, from metal transport to cellular signaling and defense.

The formation of the strained azetidine ring is an enzymatically controlled process. Key enzymatic systems implicated in this synthesis include:

Azetidine-2-carboxylic acid (AZE) Synthases: These enzymes, identified in bacterial natural product pathways, catalyze the intramolecular 4-exo-tet cyclization of S-adenosylmethionine (SAM) to produce the highly strained azetidine-2-carboxylic acid. researchgate.net

Nonribosomal Peptide Synthetases (NRPS): In organisms like Pseudomonas aeruginosa, azetidine-containing alkaloids, such as azetidomonamides, are synthesized via NRPS pathways. researchgate.netnih.gov These large, modular enzymes incorporate azetidine-2-carboxylic acid as an unusual building block into a growing peptide chain. nih.gov The biosynthesis of the azetidomonamides is regulated by quorum-sensing mechanisms within the bacteria. nih.gov

The discovery of these enzymatic systems provides insight into how nature overcomes the energetic barrier to form the four-membered azetidine ring.

The biosynthesis of azetidine-containing natural products relies on specific precursors and proceeds through defined metabolic intermediates.

S-adenosylmethionine (SAM): This is a crucial precursor for the formation of azetidine-2-carboxylic acid. AZE synthases utilize SAM, catalyzing an intramolecular cyclization to form the azetidine ring. researchgate.net

Azetidine-2-carboxylic acid: Once formed, this non-proteinogenic amino acid serves as a key building block for more complex natural products. rsc.orgnih.gov Isotope labeling experiments have confirmed that the azetidine ring in azetidomonamides originates from azetidine-2-carboxylic acid, which is then incorporated by an NRPS assembly line. rsc.orgnih.gov

3-Amino-1-propanol: This compound can serve as a synthetic precursor for the multi-step production of the parent azetidine ring. wikipedia.org

Precursor/IntermediateResulting Azetidine Moiety/ProductEnzymatic System
S-adenosylmethionine (SAM)Azetidine-2-carboxylic acidAZE Synthase
Azetidine-2-carboxylic acidAzetidomonamidesNonribosomal Peptide Synthetase (NRPS)

In Vitro Enzymatic Metabolism Studies of Azetidine Derivatives (Chemical Transformations Focus)

The metabolism of xenobiotics containing an azetidine ring is a critical aspect of their pharmacokinetic profile. In vitro studies have identified several key enzymatic systems and the chemical transformations they catalyze.

The biotransformation of azetidine-containing compounds is primarily carried out by Phase I drug-metabolizing enzymes.

Cytochrome P450 (CYP) Enzymes: This superfamily of heme-containing monooxygenases is a major contributor to the metabolism of a wide range of drugs, including those with alicyclic amine structures like azetidine. acs.orgnih.govmdpi.com CYP3A4 is a particularly important isoform involved in the metabolism of many therapeutic agents. acs.orgnih.gov

Aldehyde Oxidase (AO): AO is a cytosolic enzyme that catalyzes the oxidation of various aldehydes and azaheterocyclic compounds. nih.govnih.govwikipedia.org The introduction of nitrogen-containing heterocyclic structures into drug candidates to reduce CYP-mediated metabolism can sometimes increase their susceptibility to metabolism by AO. wuxiapptec.com

Glutathione (B108866) S-Transferases (GSTs): These enzymes can catalyze the nucleophilic attack of glutathione on strained rings like azetidine, leading to ring-opening and the formation of glutathione conjugates. nih.gov This can occur without prior bioactivation by CYP enzymes. nih.gov

The enzymatic systems described above employ several chemical mechanisms to modify the azetidine scaffold and its substituents.

Hydroxylation: Cytochrome P450 enzymes are well-known for their ability to catalyze the hydroxylation of aromatic and aliphatic C-H bonds. nih.gov This can occur on the azetidine ring itself or on substituent groups. The mechanism generally involves a highly reactive perferryl oxygen species. mdpi.com

N-Dealkylation: A common metabolic pathway for alicyclic amines catalyzed by CYP enzymes involves the oxidation of the carbon atom alpha to the ring nitrogen, leading to the cleavage of an N-alkyl group. acs.org

Ring Oxidation: Both CYP enzymes and Aldehyde Oxidase can catalyze the oxidation of the azetidine ring. acs.orgwikipedia.org For AO, this typically involves a nucleophilic attack on a carbon atom adjacent to the nitrogen heteroatom, which is favored in electron-deficient ring systems. wikipedia.orgyoutube.com This can lead to the formation of lactams. acs.orgyoutube.com

Ring-Opening: The inherent strain of the azetidine ring makes it susceptible to nucleophilic attack and subsequent ring-opening. Glutathione S-transferases (GSTs) have been shown to catalyze the direct attack of glutathione on a spiro-azetidinyl moiety, resulting in the formation of an amino-thioether conjugate. nih.gov L-azetidine-2-carboxylate hydrolase, an enzyme from the haloacid dehalogenase superfamily, also catalyzes a ring-opening hydrolysis reaction to detoxify L-azetidine-2-carboxylate. rsc.orgresearchgate.net

Enzymatic SystemType of TransformationExample Reaction
Cytochrome P450 (CYP)HydroxylationAddition of a hydroxyl group to the azetidine ring or substituents.
Cytochrome P450 (CYP)N-DealkylationRemoval of an alkyl group attached to the azetidine nitrogen.
Aldehyde Oxidase (AO)Ring OxidationOxidation of a carbon adjacent to the ring nitrogen to form a lactam.
Glutathione S-Transferase (GST)Ring-Opening ConjugationNucleophilic attack by glutathione leading to C-N bond cleavage.
L-azetidine-2-carboxylate hydrolaseRing-Opening HydrolysisHydrolytic cleavage of the azetidine ring.

Identification of Chemically Labile Sites on the Azetidine Ring to Enzymatic Action

The inherent ring strain of the four-membered azetidine ring, estimated to be around 25.4 kcal/mol, is a primary determinant of its chemical reactivity and susceptibility to enzymatic transformations. rsc.orgresearchgate.net This strain, intermediate between that of the highly reactive aziridines and the more stable pyrrolidines, allows for unique enzymatic interactions that can lead to selective bond cleavage and functionalization. rsc.org The principal labile sites on the azetidine ring susceptible to enzymatic action are the C-N bonds and the C-C bonds, with the specific site of attack being heavily influenced by the substitution pattern on the ring and the class of enzyme involved.

Enzymatic ring-opening reactions represent a significant metabolic pathway for azetidine-containing compounds. A notable example involves the glutathione S-transferase (GST) catalyzed ring-opening of a spiro-azetidinyl moiety. nih.gov In this process, the carbon atom alpha to the ring nitrogen is the site of a nucleophilic attack by glutathione. nih.gov This reaction is particularly noteworthy as it does not necessitate prior bioactivation by cytochrome P450 enzymes, indicating a direct enzymatic conjugation. nih.gov The proposed mechanism involves the protonation of the cyclic amine, which facilitates the nucleophilic attack by the glutathione thiolate anion, leading to the opening of the strained ring. nih.gov This highlights the C-N bond adjacent to an activating group as a key labile site.

Another well-documented enzymatic transformation is the hydrolysis of the azetidine ring. Studies on L-azetidine-2-carboxylate (L-AZC), a proline analogue, have identified specific hydrolases that catalyze its ring opening. rsc.orgresearchgate.net An L-AZC hydrolase from Novosphingobium sp. MBES04, belonging to the haloacid dehalogenase-like superfamily, demonstrates high substrate and stereospecificity for the hydrolysis of L-AZC. rsc.org The enzymatic reaction proceeds through the formation of an ester intermediate with a nucleophilic aspartate residue in the enzyme's active site. researchgate.net A water molecule then hydrolyzes this intermediate, leading to the cleavage of the C-N bond and the opening of the ring. researchgate.net This underscores the lability of the C2-N bond, particularly when a carboxylate group is present at the C2 position.

While direct enzymatic data on 3-(3-chlorophenyl)azetidin-3-ol is not extensively available, the principles derived from related structures suggest potential labile sites. The tertiary alcohol at the C3 position could be a site for enzymatic modification, such as phosphorylation by kinases or oxidation. However, the most significant lability in the context of ring stability is likely associated with the C-N bonds. The presence of the 3-chlorophenyl substituent may influence the electronic properties of the ring and its susceptibility to enzymatic attack.

Furthermore, the nitrogen atom of the azetidine ring itself is a key site for enzymatic interactions. Engineered enzymes, such as variants of cytochrome P450, have been shown to catalyze transformations involving the azetidine nitrogen, such as the enantioselective one-carbon ring expansion of aziridines to azetidines. nih.govacs.org While this is a synthetic application, it demonstrates the accessibility of the ring nitrogen and adjacent bonds to enzymatic manipulation.

In addition to direct ring-opening, the substituents on the azetidine ring can also be targets for enzymatic action, which may indirectly affect the stability of the ring. For instance, enzymatic modifications to the N-substituent can alter the electronic properties and steric environment of the ring, potentially making it more or less susceptible to subsequent enzymatic attack.

The table below summarizes the identified labile sites on the azetidine ring and the corresponding enzymatic transformations.

Labile Site on Azetidine RingEnzymatic TransformationEnzyme Class/ExampleResearch Finding
Carbon alpha to ring nitrogenNucleophilic ring-openingGlutathione S-transferases (GSTs)Direct conjugation with glutathione without prior P450 activation, leading to C-N bond cleavage. nih.gov
C2-N bond (in L-azetidine-2-carboxylate)HydrolysisL-azetidine-2-carboxylate hydrolaseStereospecific ring-opening via formation of an ester intermediate with an active site aspartate residue. rsc.orgresearchgate.net
Azetidine Nitrogen and adjacent C-C bondRing expansionEngineered Cytochrome P450Catalyzes the nih.govacs.org-Stevens rearrangement for the synthesis of azetidines from aziridines. nih.govacs.org

Advanced Research Directions and Emerging Methodologies for 3 3 Chlorophenyl Azetidin 3 Ol

Development of Novel Stereoselective Synthetic Strategies for Azetidin-3-ol (B1332694) Derivatives

The synthesis of azetidines, particularly with control over stereochemistry, presents considerable challenges due to the inherent ring strain of the four-membered ring. medwinpublishers.comrsc.org However, recent years have witnessed significant progress in the development of stereoselective methods for accessing azetidin-3-ol derivatives. These strategies are crucial for the synthesis of enantiopuer 3-(3-Chlorophenyl)azetidin-3-ol, as the biological activity of chiral molecules is often dependent on their absolute configuration.

One prominent approach involves the gold-catalyzed intramolecular oxidative cyclization of chiral N-propargylsulfonamides. This method provides a flexible and efficient route to chiral azetidin-3-ones, which are immediate precursors to azetidin-3-ols. nih.gov The reaction proceeds through the formation of a reactive α-oxogold carbene intermediate, which then undergoes intramolecular N-H insertion. nih.gov The use of a t-butanesulfonyl protecting group is advantageous as it leverages the well-established chiral t-butanesulfinimine chemistry and can be readily removed under acidic conditions. nih.gov

Another powerful strategy is the diastereoselective hydrozirconation of allylic amines, followed by intramolecular cyclization. This method has been successfully employed for the stereoselective synthesis of cis-2,3-disubstituted azetidines. rsc.org The reaction of an appropriate allylic amine with the Schwartz reagent, followed by treatment with iodine, generates an iodocarbamate intermediate that undergoes base-promoted ring closure to afford the enantiopure azetidine (B1206935). rsc.org

Organocatalysis has also emerged as a valuable tool for the enantioselective synthesis of azetidine derivatives. For instance, the [2+2] annulation of aldehydes with aldimines, catalyzed by chiral pyrrolidine-based catalysts, can lead to the diastereoselective synthesis of azetidin-2-ols, which can be further functionalized. rsc.org Furthermore, the aza-Morita–Baylis–Hillman (MBH) reaction of ketimines with allenoates, in the presence of chiral amine organocatalysts like β-isocupreidine, has been shown to produce chiral azetidines with high enantioselectivity. rsc.org

The functionalization of pre-existing azetidine rings also provides a viable pathway to 3-aryl-azetidin-3-ol derivatives. A notable example is the iron-catalyzed thiol alkylation of N-Cbz-azetidinols to synthesize 3-aryl-3-sulfanyl azetidines. acs.org This reaction proceeds via an azetidine carbocation and demonstrates the potential for introducing various substituents at the C3 position. acs.org

Table 1: Comparison of Stereoselective Synthetic Strategies for Azetidin-3-ol Derivatives

Synthetic StrategyKey FeaturesPrecursor(s)Catalyst/ReagentStereocontrol
Gold-Catalyzed Oxidative CyclizationFlexible, efficient, bypasses toxic diazo intermediates. nih.govChiral N-propargylsulfonamides nih.govGold(I) catalyst, N-oxide nih.govHigh e.e. (>98%) nih.gov
Diastereoselective HydrozirconationAccess to cis-2,3-disubstituted azetidines. rsc.orgAllylic amines rsc.orgSchwartz reagent, Iodine, Base rsc.orgHigh diastereoselectivity
Organocatalytic [2+2] AnnulationDiastereoselective synthesis of azetidin-2-ols. rsc.orgAldehydes, Aldimines rsc.orgChiral pyrrolidine (B122466) catalyst rsc.orgGood diastereoselectivity
Iron-Catalyzed Thiol AlkylationDirect functionalization of azetidin-3-ols. acs.orgN-Cbz-azetidinols, Thiols acs.orgIron catalyst acs.orgDependent on starting material

Advanced Spectroscopic Characterization Techniques in Azetidine Chemistry

The unambiguous determination of the structure and stereochemistry of azetidine derivatives like this compound is paramount. While standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are routinely used, advanced methods provide deeper insights, particularly into the complex three-dimensional architecture. nih.govresearchgate.net

Vibrational Circular Dichroism (VCD) has emerged as a powerful technique for the assignment of absolute configurations of chiral molecules in solution. wikipedia.orgrsc.org VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. wikipedia.org By comparing the experimental VCD spectrum with that predicted by ab initio calculations, typically using Density Functional Theory (DFT), the absolute configuration of a chiral center can be determined with high confidence. wikipedia.orgnih.gov This is particularly valuable for complex molecules where crystallographic methods are not feasible. youtube.com

Electronic Circular Dichroism (ECD) is another chiroptical technique that provides information about the stereochemistry of a molecule. chiralabsxl.comencyclopedia.pub ECD is the differential absorption of left and right circularly polarized ultraviolet light. encyclopedia.pub Similar to VCD, the comparison of experimental ECD spectra with quantum-mechanically calculated spectra can lead to the assignment of absolute configuration. nih.gov The Cotton effects observed in the ECD spectrum are sensitive to the spatial arrangement of chromophores and can be used to differentiate between enantiomers. nih.gov

Advanced NMR techniques , such as two-dimensional (2D) NMR spectroscopy (e.g., COSY, HSQC, HMBC, NOESY), are indispensable for the complete structural elucidation of complex azetidine derivatives. These techniques allow for the unambiguous assignment of all proton and carbon signals and provide crucial information about the connectivity and spatial proximity of atoms within the molecule. For instance, Nuclear Overhauser Effect (NOE) experiments can help determine the relative stereochemistry of substituents on the azetidine ring.

Tandem Mass Spectrometry (MS/MS) plays a crucial role in the structural characterization of azetidines by providing information about their fragmentation patterns. High-resolution mass spectrometry (HRMS) allows for the determination of the elemental composition of the molecule with high accuracy. acs.org By analyzing the fragmentation pathways, it is possible to deduce the substitution pattern and connectivity of the azetidine ring.

Synergistic Integration of Computational and Experimental Methodologies in Azetidine Research

The combination of computational chemistry with experimental studies has become an increasingly powerful approach in modern chemical research, and the field of azetidine chemistry is no exception. rsc.orgrsc.org This synergy allows for a deeper understanding of reaction mechanisms, the prediction of molecular properties, and the rational design of new synthetic targets. nih.gov

Density Functional Theory (DFT) calculations are widely used to investigate the conformational properties of azetidine derivatives and to model reaction pathways. researchgate.netmdpi.commdpi.com For instance, computational modeling has been successfully used to guide the synthesis of azetidines by predicting which substrates are likely to react and to what extent. mit.edu By calculating the energies of reactants, transition states, and products, researchers can gain insights into the feasibility and selectivity of a given reaction. nih.govmit.edu DFT calculations have also been instrumental in understanding the mechanisms of cycloaddition reactions used to form the azetidine ring. mdpi.com

In the context of spectroscopy, computational methods are essential for interpreting complex spectra. As mentioned earlier, the comparison of experimentally measured VCD and ECD spectra with those calculated using DFT is a cornerstone for the determination of absolute stereochemistry. nih.govnih.govnih.gov Quantum mechanical calculations can predict the vibrational and electronic transitions of a molecule, providing a theoretical framework for understanding the experimental data. nih.gov

This integrated approach not only accelerates the research process by allowing for the in silico screening of reaction conditions and substrates but also provides a more profound understanding of the fundamental principles governing the chemistry of azetidines. mit.edumdpi.com The ability to accurately predict properties such as reactivity, stereoselectivity, and spectroscopic signatures is invaluable for the development of new and improved synthetic methodologies for compounds like this compound. nih.gov

Table 2: Applications of Computational Chemistry in Azetidine Research

ApplicationComputational MethodInformation Gained
Reaction PredictionDFT, Molecular MechanicsFeasibility, yield, and selectivity of synthetic routes. mit.edu
Mechanistic StudiesDFT, Transition State TheoryUnderstanding reaction pathways and intermediates. nih.govmdpi.com
Spectroscopic AnalysisDFT, TD-DFTPrediction of NMR, IR, VCD, and ECD spectra for structural and stereochemical assignment. nih.govnih.govnih.gov
Property PredictionQSAR, Molecular DynamicsPrediction of physicochemical properties and biological activity. nih.govnih.gov

Future Research Avenues for the this compound Chemical Space

The continued exploration of the chemical space around this compound holds significant promise for the discovery of novel molecules with valuable applications. Several key areas for future research can be identified. rsc.orgmedwinpublishers.comrsc.org

A primary focus will be the development of more efficient and versatile synthetic methods . rsc.orgrsc.org This includes the discovery of novel catalytic systems for the enantioselective synthesis of 3-aryl-azetidin-3-ols, as well as the development of late-stage functionalization strategies to diversify the azetidine scaffold. chemrxiv.org The ability to introduce a wide range of substituents at various positions on the ring will be crucial for fine-tuning the properties of these molecules.

Another important direction is the exploration of the biological activity of this compound derivatives. Given the prevalence of the azetidine motif in bioactive compounds, it is likely that derivatives of this compound will exhibit interesting pharmacological properties. medwinpublishers.comresearchgate.net Systematic screening of a library of these compounds against various biological targets could lead to the identification of new drug candidates.

The investigation of the material properties of polymers and other materials incorporating the this compound moiety is another promising avenue. The rigid and polar nature of the azetidine ring could impart unique properties to materials, such as enhanced thermal stability or specific recognition capabilities.

Finally, the continued synergy between computational and experimental approaches will be essential for driving progress in all these areas. rsc.orgrsc.org The use of computational tools to design new molecules with desired properties, to predict their synthetic accessibility, and to understand their behavior at a molecular level will undoubtedly accelerate the pace of discovery in the fascinating field of azetidine chemistry. mit.educuny.edu

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.